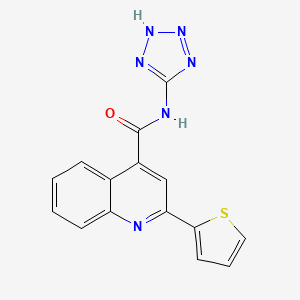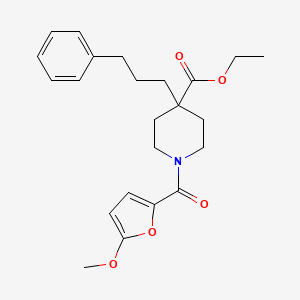
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide is a complex organic compound that features a tetrazole ring, a thiophene ring, and a quinoline ring
准备方法
The synthesis of N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step reactions. One common method includes the cycloaddition of nitriles and azides to form the tetrazole ring. The thiophene and quinoline rings are usually introduced through separate synthetic steps, often involving palladium-catalyzed cross-coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and continuous flow reactors .
化学反应分析
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents under basic conditions.
Cycloaddition: The tetrazole ring can also undergo cycloaddition reactions with alkynes or alkenes to form various heterocyclic compounds
科学研究应用
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is also explored for its antibacterial and antifungal properties, making it a candidate for new antimicrobial agents
作用机制
The mechanism of action of N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide involves its interaction with various molecular targets. In medicinal applications, it can bind to DNA, inhibiting the replication process and leading to cell death. The compound can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide can be compared with other similar compounds, such as:
- 4- {2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives : These compounds are studied for their antibacterial and anticancer activities .
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: This compound is known for its energetic properties and is used in the development of high-performance explosives.
This compound stands out due to its unique combination of a tetrazole ring, a thiophene ring, and a quinoline ring, which imparts distinct electronic and biological properties.
属性
IUPAC Name |
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6OS/c22-14(17-15-18-20-21-19-15)10-8-12(13-6-3-7-23-13)16-11-5-2-1-4-9(10)11/h1-8H,(H2,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAGAWDALKFAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6139397.png)
![N-[(2-chlorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B6139400.png)
![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)


![2-(1-(cyclohexylmethyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139422.png)
![N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6139428.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6139448.png)
![5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6139450.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6139466.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6139477.png)
![N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B6139479.png)
![N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]acetamide](/img/structure/B6139485.png)
